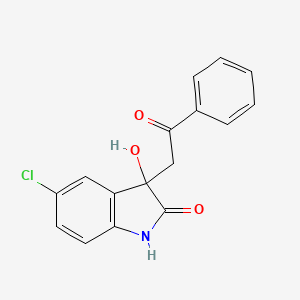

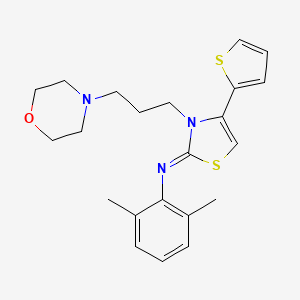

![molecular formula C25H26N4O5 B3018269 N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-58-5](/img/structure/B3018269.png)

N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" is a complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a key intermediate product. For instance, in the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, a methyl 3-methoxy-5-methylbenzoate was used as a key intermediate . Similarly, the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involved the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with side chains of carboxamides . These methods suggest that the synthesis of the compound would also involve a strategic combination of moieties through carefully planned synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, mass, and elemental analysis . These compounds often exhibit complex hydrogen-bonding patterns, as seen in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, where molecules are linked into chains or sheets by a combination of C-H...O and C-H...pi(arene) hydrogen bonds . It can be inferred that the compound may also exhibit a sophisticated hydrogen-bonding network that could influence its physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo various biological interactions. For example, certain pyrazol-5-ol derivatives were evaluated for their antipsychotic-like profile and did not interact with dopamine receptors, suggesting a unique mode of action . The antioxidant activities of novel carboxamides based on the pyrazolobenzothiazine ring system were also evaluated, indicating that these compounds can act as radical scavengers . These findings suggest that the compound may also participate in specific chemical reactions relevant to biological systems, such as radical scavenging or receptor modulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, stability, and reactivity. For instance, the antioxidant activity of the synthesized carboxamides was attributed to the pyrazolobenzothiazine ring system, which could be further modified to enhance biological activity . The compound , with its specific substituents and acetamide group, is likely to have distinct physical and chemical properties that could be explored for potential applications in pharmacology or materials science.

科学的研究の応用

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related diseases. The study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes demonstrates how these compounds, through various hydrogen bonding interactions, present significant antioxidant activity as determined by in vitro assays (Chkirate et al., 2019).

Anticancer Activity

Compounds synthesized from pyrazolyl acetamide derivatives have been tested for their anticancer activity, with some showing appreciable inhibition against several cancer cell lines. The research by Al-Sanea et al. (2020) highlights the potential of these compounds as anticancer agents, offering a new avenue for cancer therapy development (Al-Sanea et al., 2020).

Antimicrobial Activity

Novel derivatives of N-(3-chloro-4-flurophenyl) acetamide have shown anti-inflammatory activity, suggesting that similar compounds could potentially be designed to combat microbial infections. The work by Sunder and Maleraju (2013) on novel acetamide derivatives provides insight into the antimicrobial potential of these compounds (Sunder & Maleraju, 2013).

Drug Development and Synthesis

The development of novel compounds with specific functional groups, such as the acetamide moiety, plays a crucial role in the synthesis of pharmaceuticals. Research by Sakai et al. (2022) on methoxybenzyl N-acetylcarbamate potassium salts illustrates the versatility of these compounds in synthesizing N-alkylacetamides and carbamates, which are significant in natural and pharmaceutical product synthesis (Sakai et al., 2022).

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O5/c1-4-34-19-8-6-18(7-9-19)20-14-21-25(31)28(11-12-29(21)27-20)16-24(30)26-15-17-5-10-22(32-2)23(13-17)33-3/h5-14H,4,15-16H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJFXXPHOLUMNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)

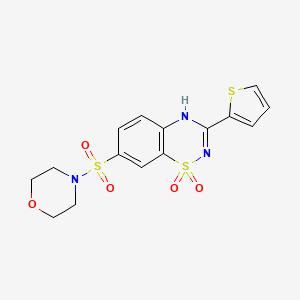

![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)

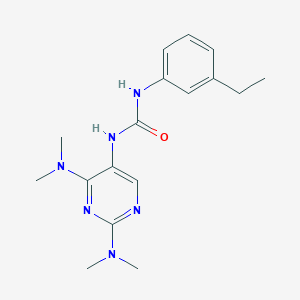

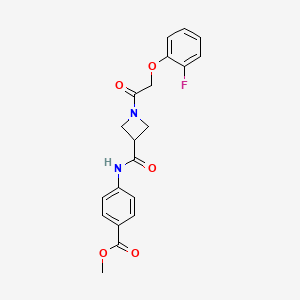

![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

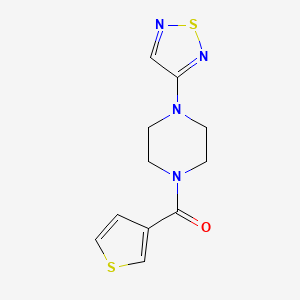

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)

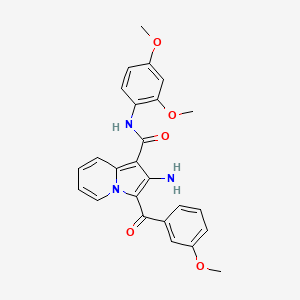

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)